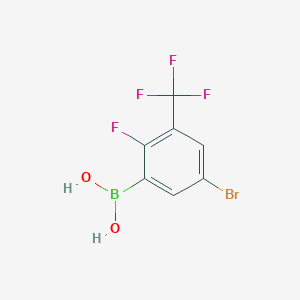
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid
Overview
Description
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. This compound is a white solid that is soluble in organic solvents such as dichloromethane and acetonitrile. Its chemical formula is C7H4BBrF4O2, and its molecular weight is 298.81 g/mol.
Scientific Research Applications
Synthesis and Chemistry
Synthesis of Pyridines and Pyridones : 5-Bromo-2-fluoro-3-pyridylboronic acid, a related compound, is used in the synthesis of various pyridines and pyridones. This involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by Suzuki reactions to create substituted pyridines, which can then be converted to corresponding pyridones (Sutherland & Gallagher, 2003).
Preparation of Hyperbranched Poly(arylene ether)s : The compound is used in the synthesis of hyperbranched poly(arylene ether)s. This involves Pd-initiated coupling with different bisphenols, leading to high molecular weight products with excellent thermal stability and higher glass transition temperatures than linear analogs (Banerjee et al., 2009).
Facilitating Suzuki Cross-Coupling Reactions : It assists in Suzuki cross-coupling reactions to synthesize thiophene derivatives. These reactions yield products with various properties and potential medicinal applications (Ikram et al., 2015).
Synthesis of Fluorinated Alcohols and Olefins : Dibromofluoromethyllithium, derived from tribromofluoromethane, reacts with aldehydes or ketones to form fluorinated alcohols, which can be converted to fluorinated olefins. This method is significant for the stereoselective synthesis of these compounds (Shimizu et al., 1998).
Development of Chiral Stationary Phases for HPLC : It contributes to the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC), aiding in the chiral recognition and resolution of racemates (Chankvetadze et al., 1997).
Material Science and Organometallic Chemistry
Forming Hyperbranched Poly(arylene ether)s : The use of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid in preparing hyperbranched poly(arylene ether)s demonstrates its role in developing materials with specific thermal and physical properties (Banerjee et al., 2009).
Metal-Mediated C−F Bond Formation : In the field of organometallic chemistry, this compound facilitates the formation of C−F bonds, showcasing its utility in creating fluorinated organic derivatives (Barthazy et al., 2000).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the growing interest in boronic acids in medicinal chemistry , it is likely that future research will continue to explore the potential applications of compounds like 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid.
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a type of organoboron compound
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The sm cross-coupling reaction in which it participates is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
Given its role in the sm cross-coupling reaction, it can be inferred that this compound plays a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of certain catalysts or inhibitors. For example, the efficiency of the SM cross-coupling reaction can be significantly affected by the choice of catalyst and the reaction conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . This compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit enzymes by binding to their active sites and blocking substrate access . For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . The stability and degradation of this compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound can influence its efficacy and toxicity in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and metabolism .
Properties
IUPAC Name |
[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJOUMGMHQBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183030 | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-70-5 | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)
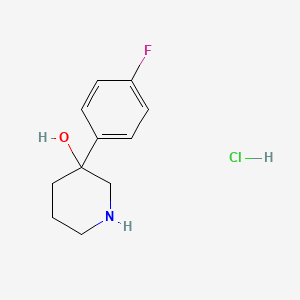

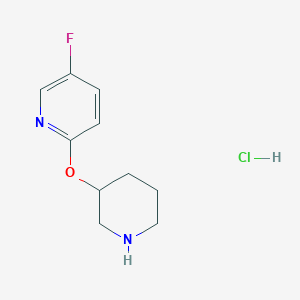

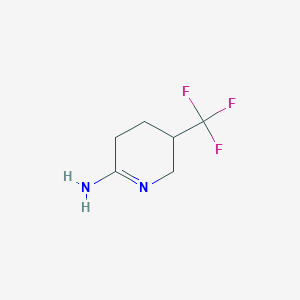
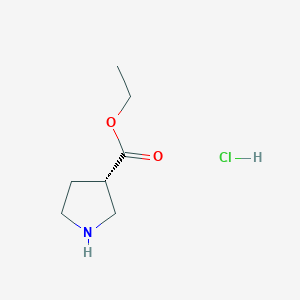

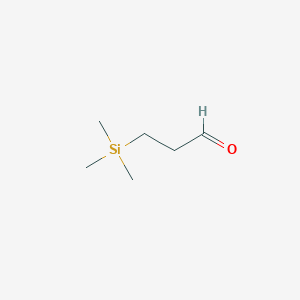


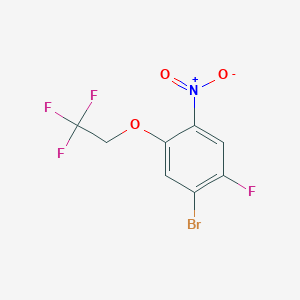
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
